molecular formula C7H6N4O3 B3029356 2-(6-Oxo-1H-purin-9(6H)-yl)acetic acid CAS No. 6298-53-9

2-(6-Oxo-1H-purin-9(6H)-yl)acetic acid

Cat. No.: B3029356
CAS No.: 6298-53-9
M. Wt: 194.15
InChI Key: UAPMVQVCHTYAII-UHFFFAOYSA-N
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Description

2-(6-Oxo-1H-purin-9(6H)-yl)acetic acid is a purine derivative that features a purine ring system with an acetic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Oxo-1H-purin-9(6H)-yl)acetic acid typically involves the condensation of a purine derivative with a suitable acetic acid precursor. One common method includes the reaction of 6-oxopurine with bromoacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in an aqueous or organic solvent, such as dimethyl sulfoxide, at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Oxo-1H-purin-9(6H)-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding hydroxy derivatives.

    Substitution: The acetic acid side chain can undergo substitution reactions with nucleophiles, leading to the formation of ester or amide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alcohols or amines can be used in the presence of catalysts or under acidic/basic conditions.

Major Products

The major products formed from these reactions include oxidized carboxylic acids, reduced hydroxy derivatives, and substituted ester or amide compounds.

Scientific Research Applications

2-(6-Oxo-1H-purin-9(6H)-yl)acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex purine derivatives and nucleotides.

    Biology: The compound is used in studies related to nucleotide metabolism and enzyme interactions.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-(6-Oxo-1H-purin-9(6H)-yl)acetic acid involves its interaction with enzymes and receptors that recognize purine derivatives. The compound can act as a substrate or inhibitor for enzymes involved in nucleotide metabolism, affecting various biochemical pathways. Its structural similarity to nucleotides allows it to mimic or interfere with natural biological processes.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A purine base found in nucleotides and nucleic acids.

    Guanine: Another purine base present in DNA and RNA.

    Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.

Uniqueness

2-(6-Oxo-1H-purin-9(6H)-yl)acetic acid is unique due to its acetic acid side chain, which imparts distinct chemical properties and reactivity compared to other purine derivatives

Properties

IUPAC Name

2-(6-oxo-1H-purin-9-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c12-4(13)1-11-3-10-5-6(11)8-2-9-7(5)14/h2-3H,1H2,(H,12,13)(H,8,9,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPMVQVCHTYAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30978864
Record name (6-Hydroxy-9H-purin-9-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30978864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6298-53-9
Record name 1,6-Dihydro-6-oxo-9H-purine-9-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6298-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6298-53-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6-Hydroxy-9H-purin-9-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30978864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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